molecular formula C5H6N2O3S B189891 5-Thiazoleacetic acid, 2-amino-4-hydroxy- CAS No. 199991-61-2

5-Thiazoleacetic acid, 2-amino-4-hydroxy-

Cat. No. B189891
M. Wt: 174.18 g/mol
InChI Key: YMUQFCODCOKKEL-UHFFFAOYSA-N
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Description

5-Thiazoleacetic acid, 2-amino-4-hydroxy- is a compound that contains a total of 17 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aromatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 Thiazole . It is one of the characteristic structures in drug development, with several biological activities allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .


Synthesis Analysis

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .


Molecular Structure Analysis

The molecular formula of 5-Thiazoleacetic acid, 2-amino-4-hydroxy- is C5H6N2O3S . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .


Physical And Chemical Properties Analysis

The empirical formula of 5-Thiazoleacetic acid, 2-amino-4-hydroxy- is C5H6N2O3S . It has a molecular weight of 158.18 .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .

properties

IUPAC Name

2-(2-amino-4-hydroxy-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFCODCOKKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290769
Record name 5-thiazoleacetic acid, 2-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazoleacetic acid, 2-amino-4-hydroxy-

CAS RN

199991-61-2
Record name 5-thiazoleacetic acid, 2-amino-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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